Mastoparan 7 acetate
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Overview
Description
Mastoparan 7 acetate is a peptide toxin derived from the venom of the wasp Paravespula lewisii. It is a cationic tetradecapeptide with the primary structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2. This compound is known for its ability to activate G-proteins and stimulate various biological responses, including histamine release from mast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mastoparan 7 acetate can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the reactions are carried out in anhydrous solvents like DMF or DCM .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as preparative HPLC. The peptide is then lyophilized to obtain a stable, dry powder .
Chemical Reactions Analysis
Types of Reactions
Mastoparan 7 acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid substitution is typically performed during the peptide synthesis process using protected amino acid derivatives.
Major Products
The major products formed from these reactions include various analogs of this compound with altered biological activities. These analogs can have different antimicrobial, antiviral, or anticancer properties .
Scientific Research Applications
Mastoparan 7 acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and membrane interactions.
Medicine: Explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Used in the development of novel drug delivery systems and as a tool in biochemical research.
Mechanism of Action
Mastoparan 7 acetate exerts its effects by binding to the plasma membrane and activating G-protein subunits Gαo/i. This activation leads to a cascade of intracellular signaling events, including the release of intracellular calcium and the activation of various downstream effectors. The peptide also induces mitochondrial permeability and cytotoxicity in tumor cells .
Comparison with Similar Compounds
Mastoparan 7 acetate is part of the mastoparan family of peptides, which includes other similar compounds such as:
Mastoparan: The parent compound with similar G-protein activating properties.
Polybia-MP1: Another mastoparan analog with potent anticancer activity.
Mastoparan X: Known for its ability to induce histamine release from mast cells.
Compared to these similar compounds, this compound is unique in its enhanced potency and specific biological activities, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C69H128N18O17 |
---|---|
Molecular Weight |
1481.9 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C67H124N18O15.C2H4O2/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3;1-2(3)4/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-;/m0./s1 |
InChI Key |
CHGINQTXBDLWAF-SPJAXDBWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O |
Origin of Product |
United States |
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